The compound 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 504.4 g/mol. This compound is classified as a purine derivative, which is notable for its potential biological activities, particularly in pharmaceutical research.
The synthesis of this compound typically involves multi-step organic reactions, including the use of protective groups to facilitate selective reactions. The process may include:
The exact synthetic pathway can vary based on the desired purity and yield, but common methods include microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce by-products.
The molecular structure of the compound can be represented using various notations:
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=C(C=C(C=C4)Cl)Cl)O
VRPDAIIMBAWPSB-UHFFFAOYSA-N
This structure features a purine ring system with various functional groups that contribute to its biological activity.
The compound can undergo several chemical reactions typical of purine derivatives:
These reactions are crucial for developing analogs with enhanced efficacy or altered pharmacokinetic properties.
The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes or receptors related to purine metabolism. It may act as an inhibitor or modulator of specific pathways, particularly those involved in cellular signaling or metabolic processes.
Research indicates that compounds with similar structures often exhibit activity against various diseases, including diabetes and cancer, by affecting adenosine receptors or other purinergic signaling pathways.
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to assess purity and structural integrity during synthesis.
This compound serves multiple roles in scientific research:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7